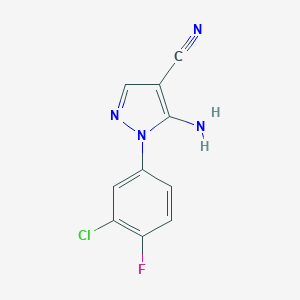

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a chloro-fluorophenyl group, and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved can vary but often include interactions with specific proteins or enzymes that are critical to disease processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

- 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Activité Biologique

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, with the CAS number 175135-53-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C10H6ClFN4

- Molecular Weight : 236.63 g/mol

- Structure : The compound features a pyrazole ring substituted with an amino group and a chloro-fluorophenyl moiety, contributing to its biological activity.

Research indicates that 5-amino pyrazoles, including this compound, often act through multiple mechanisms. Key findings include:

- Tubulin Inhibition : Some derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity .

- Inflammatory Pathways : The compound has shown significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in stimulated whole blood assays. This suggests its potential utility in treating inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer properties of 5-amino pyrazoles:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed over 90% inhibition in non-small cell lung cancer (NCI-H23) and other cancer types such as colon (HCT-15) and ovarian (NCI/ADR-RES) cancers .

- IC50 Values : The compound exhibited IC50 values ranging from low micromolar to millimolar concentrations against different cancer cell lines, indicating its effectiveness as a potential therapeutic agent .

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory properties:

- TNF-alpha Release Inhibition : At concentrations of 10 µM, it inhibited TNF-alpha release by approximately 97.7%, showcasing its potential as an anti-inflammatory drug .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrazole derivatives:

| Compound | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Amino group, chloro-fluoro substitution | Anticancer, anti-inflammatory | Varies by cell line |

| Other Pyrazole Derivatives | Varying substitutions at N1 | Reduced activity with bulky groups | Increased IC50 |

The presence of specific substituents on the pyrazole ring significantly influences biological activity. For example, alterations at position N1 can lead to a loss of antiproliferative effects .

Case Studies and Research Findings

- In Vitro Efficacy : A study demonstrated that 5-amino pyrazoles could selectively inhibit cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic window .

- Docking Studies : Molecular docking simulations have revealed binding affinities to target proteins involved in cancer progression and inflammation, supporting the compound's role as a lead candidate for drug development .

- Comparative Analysis : When compared with other known anticancer agents, this compound displayed competitive binding profiles and favorable pharmacokinetic properties, suggesting its viability as a therapeutic agent .

Propriétés

IUPAC Name |

5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN4/c11-8-3-7(1-2-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCMIVONXGCSME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371001 |

Source

|

| Record name | 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-53-2 |

Source

|

| Record name | 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.